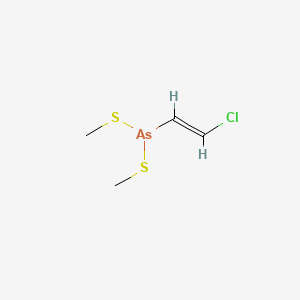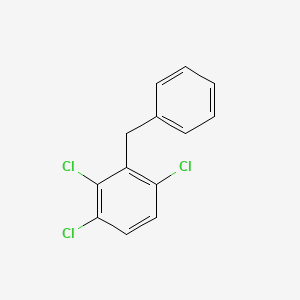![molecular formula C18H13N3O2 B14495948 (NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine is a complex organic compound that belongs to the class of furo[3,2-c]pyrazole derivatives This compound is characterized by its unique structure, which includes a furo[3,2-c]pyrazole core substituted with diphenyl groups and a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Furo[3,2-c]pyrazole Core: : The initial step involves the synthesis of the furo[3,2-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diphenyl-2-propen-1-one with hydrazine hydrate in the presence of a suitable catalyst can yield the desired furo[3,2-c]pyrazole core .
-
Introduction of the Hydroxylamine Moiety: : The next step involves the introduction of the hydroxylamine moiety. This can be accomplished by reacting the furo[3,2-c]pyrazole core with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
化学反応の分析
Types of Reactions
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of corresponding oximes or nitroso derivatives .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This can result in the formation of amines or hydroxylamines .
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the furo[3,2-c]pyrazole core are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, alkylated derivatives.
科学的研究の応用
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
-
Biology: : The compound has shown potential as a biological probe for studying enzyme activities and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays .
-
Medicine: : Preliminary studies suggest that the compound may have therapeutic potential due to its ability to interact with specific molecular targets. It has been investigated for its anti-inflammatory and anticancer properties .
-
Industry: : The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of (NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzyme activities and protein functions. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways and oxidative stress responses .
類似化合物との比較
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine can be compared with other furo[3,2-c]pyrazole derivatives:
-
1,3-Diphenylfuro[3,2-c]pyrazole-5-carboxaldehyde: : This compound shares a similar core structure but lacks the hydroxylamine moiety. It is primarily used in organic synthesis as an intermediate .
-
5-Bromomethyl-1,3-diphenylfuro[3,2-c]pyrazole: : This derivative contains a bromomethyl group instead of the hydroxylamine moiety. It is used in the synthesis of more complex molecules through substitution reactions .
-
1,3-Diphenylfuro[3,2-c]pyrazole-5-acetic acid: : This compound features an acetic acid group and is used in medicinal chemistry for the development of anti-inflammatory agents .
The uniqueness of this compound lies in its hydroxylamine moiety, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C18H13N3O2/c22-19-12-15-11-16-18(23-15)17(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-12,22H/b19-12+ |
InChIキー |
KJUPFLMZLBGZFN-XDHOZWIPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)/C=N/O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)C=NO)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



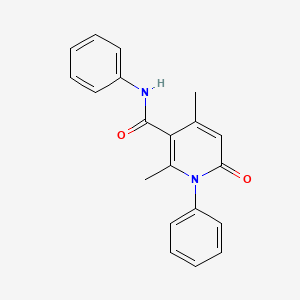
![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
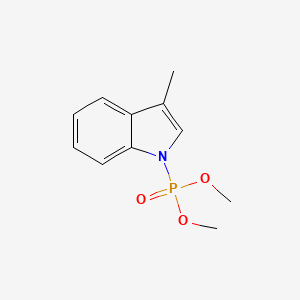

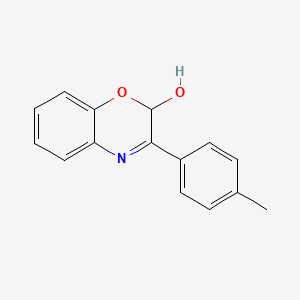
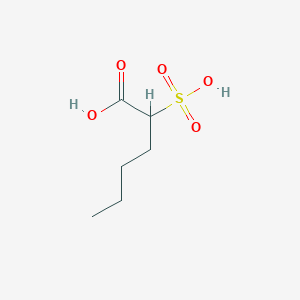
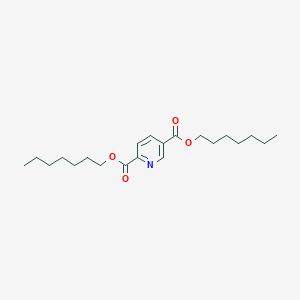
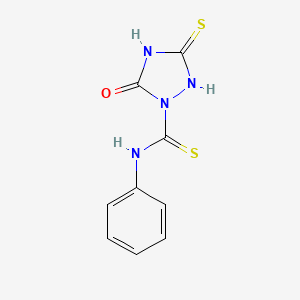

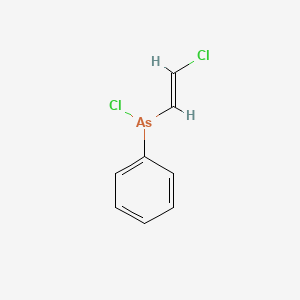
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
